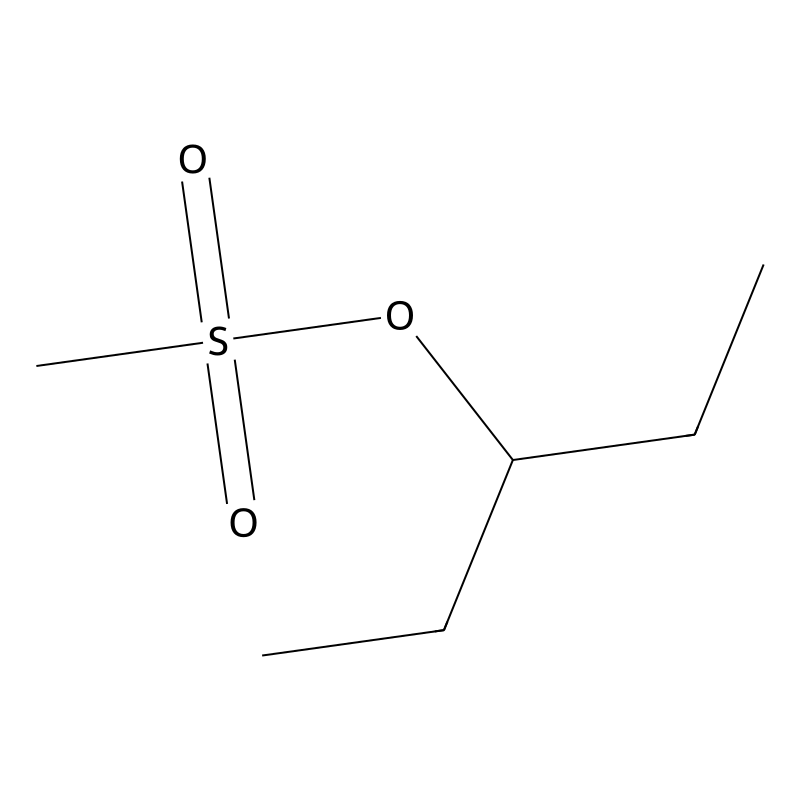

Pentan-3-yl methanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

Pentan-3-yl methanesulfonate is a versatile reagent used in organic synthesis for several purposes. It acts as a leaving group in substitution reactions, allowing the introduction of new functional groups onto organic molecules. For instance, it can be used to prepare alkyl ethers through Williamson ether synthesis []. Additionally, pentan-3-yl methanesulfonate serves as a protecting group for hydroxyl groups. The mesyl group can be reversibly attached to a hydroxyl group, protecting it from unwanted reactions while allowing for selective modification of other functional groups on the molecule [].

Biochemistry

In biochemistry, pentan-3-yl methanesulfonate finds use in the modification of biomolecules, such as proteins and carbohydrates. The mesyl group can be used to introduce a sulfonate group onto biomolecules, which can alter their properties and functions. For example, protein methylation with pentan-3-yl methanesulfonate can be employed to study protein-protein interactions [].

Material science

Pentan-3-yl methanesulfonate is used in material science research for various applications. It can be used as a precursor for the synthesis of new materials with specific properties. Additionally, it serves as a modifying agent for surfaces, allowing for the attachment of functional groups that can influence surface properties such as adhesion or wettability.

Pentan-3-yl methanesulfonate is an organic compound classified as a sulfonate ester, with the molecular formula and a CAS number of 4358-72-9. It is formed by the reaction of pentan-3-ol and methanesulfonyl chloride. The compound features a pentan-3-yl group attached to a methanesulfonate moiety, which contributes to its unique chemical properties and reactivity. Pentan-3-yl methanesulfonate is primarily utilized in organic synthesis as an alkylating agent, facilitating various nucleophilic substitution reactions .

Pentan-3-yl methanesulfonate predominantly undergoes nucleophilic substitution reactions. In these reactions, the sulfonate group can be replaced by various nucleophiles, including:

- Amines: Reacting with amines can yield sulfonamide derivatives.

- Alcohols: Alcohols can replace the sulfonate group to form ethers.

- Thiols: Thiols can react to produce thioethers.

Common reagents used in these reactions include sodium azide, potassium thiocyanate, and sodium methoxide. For example, when reacted with sodium azide, pentan-3-yl methanesulfonate produces pentan-3-yl azide.

Pentan-3-yl methanesulfonate exhibits significant biological activity as an alkylating agent, particularly interacting with enzymes and proteins. It has been shown to affect carbonic anhydrase isoforms, where it acts as a substrate that is hydrolyzed into phenolic compounds, subsequently inhibiting the enzyme's activity. This compound has also been observed to influence cellular functions such as gene expression and metabolic pathways, potentially impacting cognitive functions in model organisms like zebrafish .

Molecular Mechanism

The molecular mechanism of action involves forming covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This alkylation can lead to either enzyme activation or inhibition depending on the target molecule involved .

Pentan-3-yl methanesulfonate can be synthesized through the following method:

- Reactants: Pentan-3-ol and methanesulfonyl chloride.

- Catalyst/Base: A base such as pyridine is typically used to neutralize hydrogen chloride produced during the reaction.

- Conditions: The reaction occurs at room temperature.

This method yields pentan-3-yl methanesulfonate along with hydrogen chloride as a byproduct. In industrial production, similar methods are employed but optimized for larger scale synthesis using continuous flow reactors for enhanced efficiency and yield.

Pentan-3-yl methanesulfonate serves several important roles in chemical synthesis:

- Alkylating Agent: Utilized in organic synthesis for introducing pentan-3-yl groups into various substrates.

- Intermediate in Synthesis: Acts as a precursor for synthesizing other complex organic molecules, including pharmaceuticals and agrochemicals.

Its ability to participate in nucleophilic substitution reactions makes it valuable in developing new chemical entities in medicinal chemistry .

Studies have demonstrated that pentan-3-yl methanesulfonate interacts with various biological molecules, influencing enzymatic activities and cellular processes. For instance, its interaction with carbonic anhydrase illustrates its potential as a tool for studying enzyme kinetics and mechanisms of inhibition. Additionally, its effects on cognitive functions in model organisms suggest potential applications in neuropharmacology .

Pentan-3-yl methanesulfonate can be compared with other methanesulfonates based on their structure and reactivity:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Ethyl methanesulfonate | Ethyl group instead of pentan-3-yl | More reactive due to smaller alkyl group |

| Methyl methanesulfonate | Methyl group instead of pentan-3-yl | Highly reactive; commonly used in alkylation |

| Butyl methanesulfonate | Butyl group instead of pentan-3-yl | Intermediate reactivity; larger steric hindrance |

Uniqueness of Pentan-3-Yl Methanesulfonate

Pentan-3-yl methanesulfonate is unique due to its specific alkyl group that imparts distinct reactivity patterns and physical properties compared to other similar compounds. The presence of the pentan-3-yloxy group provides steric hindrance that influences solubility and reactivity in various chemical environments.